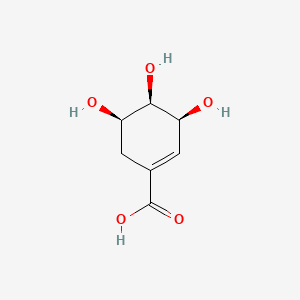
N-Benzyl(2-hydroxycyclohexyl)methanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl(2-hydroxycyclohexyl)methanaminium is a chemical compound with the molecular formula C14H22NO It is a derivative of cyclohexanol, where the hydroxyl group is substituted at the second position, and the nitrogen atom is bonded to a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl(2-hydroxycyclohexyl)methanaminium typically involves the reaction of 2-hydroxycyclohexanone with benzylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-hydroxycyclohexanone+benzylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl(2-hydroxycyclohexyl)methanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amine compounds.
Aplicaciones Científicas De Investigación
N-Benzyl(2-hydroxycyclohexyl)methanaminium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl(2-hydroxycyclohexyl)methanaminium involves its interaction with specific molecular targets. The hydroxyl group and the benzylamine moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl(2-hydroxycycloheptyl)methanaminium: Similar structure but with a seven-membered ring instead of a six-membered ring.
N-Benzyl(2-hydroxycyclopentyl)methanaminium: Similar structure but with a five-membered ring.
Uniqueness
N-Benzyl(2-hydroxycyclohexyl)methanaminium is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77612-17-0 |
|---|---|
Fórmula molecular |
C14H22NO+ |
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
benzyl-[[(1S,2S)-2-hydroxycyclohexyl]methyl]azanium |
InChI |
InChI=1S/C14H21NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/p+1/t13-,14-/m0/s1 |
Clave InChI |
YJLQAIUYPBPBBG-KBPBESRZSA-O |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C[NH2+]CC2=CC=CC=C2)O |
SMILES canónico |
C1CCC(C(C1)C[NH2+]CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)


![(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 3H-isoindole-1-carboxylate](/img/structure/B13405963.png)

![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)

![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)



![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)

